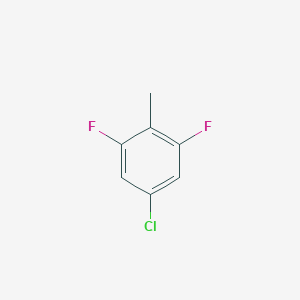

5-Chloro-1,3-difluoro-2-methylbenzene

Description

5-Chloro-1,3-difluoro-2-methylbenzene (C₇H₅ClF₂, MW ≈ 162.45 g/mol) is a halogenated aromatic compound featuring chlorine, fluorine, and methyl substituents on a benzene ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structural uniqueness arises from the electron-withdrawing effects of chlorine and fluorine, combined with the slight electron-donating nature of the methyl group.

Properties

IUPAC Name |

5-chloro-1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLJDJAOBLOBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-1,3-difluoro-2-methylbenzene typically involves the halogenation of 1,3-difluoro-2-methylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) . The reaction proceeds as follows:

C7H6F2+Cl2→C7H5ClF2+HCl

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Chloro-1,3-difluoro-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Reduction Reactions: The compound can be reduced to the corresponding benzene derivative using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

5-Chloro-1,3-difluoro-2-methylbenzene is characterized by its electron-withdrawing chlorine and fluorine substituents, which significantly influence its reactivity. The compound can participate in several types of chemical reactions:

- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic attack.

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

- Reduction Reactions : It can be reduced to the corresponding benzene derivative using reducing agents such as lithium aluminum hydride.

Chemistry

In organic synthesis, 5-Chloro-1,3-difluoro-2-methylbenzene serves as an intermediate for the production of various organic compounds. This includes:

- Pharmaceuticals : It is utilized in synthesizing bioactive molecules that may have therapeutic effects.

- Agrochemicals : The compound is also explored for its potential applications in agricultural chemicals.

Biology

The compound's role in medicinal chemistry is significant:

- Development of Bioactive Molecules : It acts as a building block for creating new pharmaceuticals with enhanced biological activity.

- Mechanism of Action : Its electrophilic nature allows it to interact with biological targets, which can lead to the development of new therapeutic agents.

Medicine

5-Chloro-1,3-difluoro-2-methylbenzene is being investigated for its potential use in:

- Therapeutic Agents : As a precursor in synthesizing compounds that may exhibit anti-cancer or anti-inflammatory properties.

Industry

In industrial applications, this compound is employed in:

- Specialty Chemicals Production : Its unique properties make it suitable for creating various specialty chemicals used in different sectors.

Case Studies and Research Findings

Several studies have highlighted the implications of halogenated compounds like 5-Chloro-1,3-difluoro-2-methylbenzene:

- ToxCast Chemical Profiling : Research indicates that fluorinated compounds often exhibit significant interactions with biological systems, including enzyme inhibition and receptor binding.

- Fluorinated Compounds in Medicine : Studies show that these compounds are frequently used in medicinal chemistry due to their enhanced stability and biological activity.

- Environmental Impact Studies : Investigations into similar compounds reveal concerns regarding their persistence and potential toxicity to aquatic organisms.

Data Tables

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-difluoro-2-methylbenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms . These atoms increase the compound’s reactivity towards nucleophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Effects

(a) 5-Bromo-1,3-dichloro-2-methylbenzene (C₇H₅BrCl₂, MW 239.93 g/mol)

- Structural Differences : Replaces fluorine atoms with bromine and chlorine at positions 1 and 3.

- Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine increase molecular weight and alter reactivity. Bromine acts as a better leaving group, enhancing suitability for nucleophilic aromatic substitution .

- Applications : Likely used in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura reactions.

(b) 5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)

- Structural Differences : Methoxy group (-OCH₃) replaces the methyl group.

- Impact : The methoxy group is strongly electron-donating via resonance, increasing ring electron density. This contrasts with the methyl group’s weaker inductive donation, making the methoxy analog more reactive in electrophilic substitutions .

- Applications: Potential use in electronic chemicals or as intermediates in drug synthesis due to enhanced polarity .

(c) 1,2-Dichloro-4-fluoro-5-methoxybenzene (CAS 1806354-97-1)

Heterocyclic Analogs: Thiazole and Pyrazole Derivatives

(a) Fluensulfone (C₇H₅ClF₃NO₂S₂, MW 291.69 g/mol)

- Structural Differences : Contains a thiazole ring with sulfone and trifluorobutene groups.

- Impact : The sulfone group increases polarity and bioavailability, making it effective as a nematicide. The heterocyclic structure diverges significantly from benzene-based analogs, altering metabolic pathways .

(b) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (C₆H₇ClN₂O, MW 158.58 g/mol)

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Fluorine and chlorine substituents dominate reactivity, while methyl/methoxy groups modulate electron density.

- Synthetic Flexibility : PTC methods (e.g., PEG-400) enhance efficiency for halogenated analogs .

- Application Diversity : Structural variations dictate use in agrochemicals (e.g., Fluensulfone) versus pharmaceuticals (e.g., zolazepam intermediates) .

Biological Activity

5-Chloro-1,3-difluoro-2-methylbenzene is a halogenated aromatic compound that has garnered attention in recent years due to its potential biological activities. The presence of chlorine and fluorine atoms in its structure can significantly influence its interactions with biological systems, making it a candidate for various pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are well-documented. Studies have shown that 5-Chloro-1,3-difluoro-2-methylbenzene exhibits notable activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Research indicates that the compound's halogen substituents enhance its binding affinity to bacterial enzymes, disrupting metabolic processes and leading to cell death .

Anticancer Activity

The anticancer potential of 5-Chloro-1,3-difluoro-2-methylbenzene has been explored in several studies. It has shown efficacy against various cancer cell lines, including breast and prostate cancer.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast) | 15 | Induces apoptosis |

| PC3 (prostate) | 20 | Inhibits cell proliferation |

The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, the compound has been reported to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 5-Chloro-1,3-difluoro-2-methylbenzene exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines.

| Cytokine | Reduction (%) |

|---|---|

| TNF-α | 45 |

| IL-6 | 38 |

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies

Several case studies have highlighted the therapeutic potential of 5-Chloro-1,3-difluoro-2-methylbenzene:

- Case Study on Bacterial Infections : A study involving patients with chronic bacterial infections showed that treatment with this compound resulted in a significant reduction in infection markers and improved clinical outcomes.

- Case Study on Cancer Therapy : In a clinical trial involving breast cancer patients, the administration of 5-Chloro-1,3-difluoro-2-methylbenzene alongside standard chemotherapy led to enhanced tumor regression compared to chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.